2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine 2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15932964
InChI: InChI=1S/C13H12N4S/c1-9-12(10-6-7-14-13(16-10)18-2)17-8-4-3-5-11(17)15-9/h3-8H,1-2H3
SMILES:
Molecular Formula: C13H12N4S
Molecular Weight: 256.33 g/mol

2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC15932964

Molecular Formula: C13H12N4S

Molecular Weight: 256.33 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine -

Specification

Molecular Formula C13H12N4S
Molecular Weight 256.33 g/mol
IUPAC Name 2-methyl-3-(2-methylsulfanylpyrimidin-4-yl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H12N4S/c1-9-12(10-6-7-14-13(16-10)18-2)17-8-4-3-5-11(17)15-9/h3-8H,1-2H3
Standard InChI Key OMEVKQSJWBGJCA-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)SC

Introduction

2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine is a complex organic compound that combines elements of imidazopyridines and pyrimidine derivatives. This compound is of interest due to its potential biological activities and structural uniqueness. The following sections will delve into its chemical properties, synthesis methods, and potential applications based on available literature.

Chemical Stability

Stability data for this specific compound are lacking; generally, compounds with similar structures are stable under normal conditions but may degrade upon exposure to light or moisture over time.

Synthesis Methods

The synthesis of imidozopyridines typically involves condensation reactions between appropriate starting materials like aldehydes and diamines or other nitrogen-containing precursors . For pyrimidine derivatives integrated into such systems (like methylthiopyrimidine), additional steps might involve nucleophilic substitution reactions or cross-coupling methods depending on the desired linkage site.

Synthesis StepsDescription
Starting MaterialsPyrimidine derivative (e.g., methylthiopyrimidine), imidazole precursor
Reaction ConditionsCondensation reaction conditions (e.g., refluxing ethanol), followed by purification steps

Biological Activities

While specific biological activities for 2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine are not detailed in the search results, related compounds have shown diverse pharmacological properties:

Potential Applications

Related compounds have been explored for their antifungal, antibacterial, antimalarial, anticancer activities among others due to their ability to interact with cellular targets through hydrogen bonding capabilities inherent in their structure .

Spectroscopic Analysis

Typically involves techniques like NMR (1H^{1}\text{H}, 13C^{13}\text{C}), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses help confirm structural assignments by comparing experimental spectra with theoretical predictions derived from quantum chemical calculations.

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